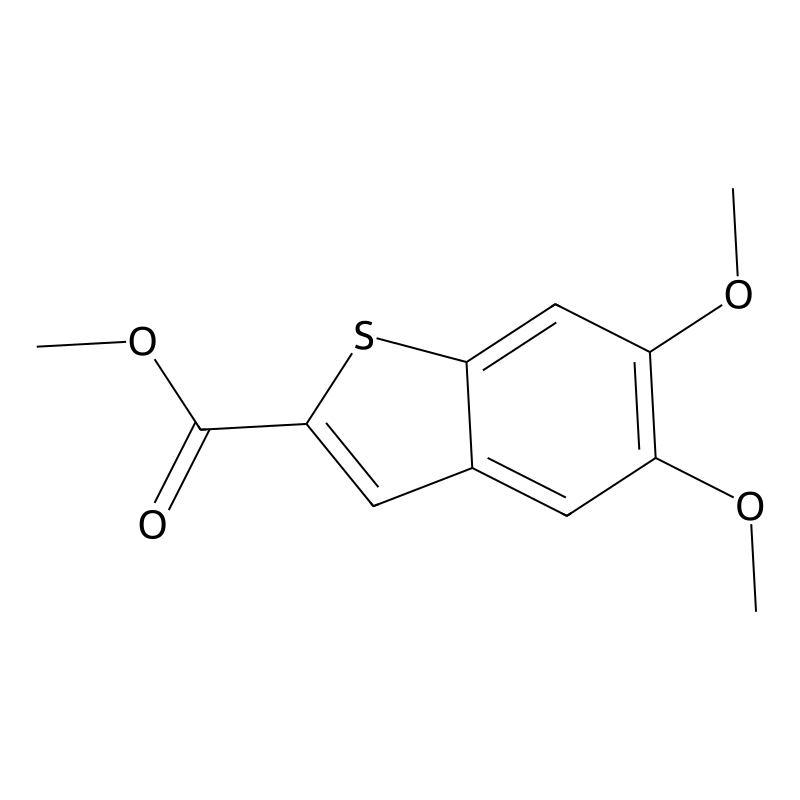

Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate is an organic compound characterized by its unique structure that includes a benzothiophene core substituted with two methoxy groups and a carboxylate functional group. Its molecular formula is C₁₂H₁₂O₄S, and it has a molecular weight of approximately 252.29 g/mol . The compound's structure contributes to its properties and potential applications in various fields, particularly in medicinal chemistry.

- Esterification: The carboxylate group can react with alcohols to form esters.

- Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid.

- Nucleophilic Substitution: The methoxy groups can be replaced by nucleophiles under appropriate conditions, allowing for functional group modifications.

These reactions are significant for synthesizing derivatives with potentially enhanced biological activities.

Research indicates that methyl 5,6-Dimethoxybenzothiophene-2-carboxylate exhibits various biological activities, including:

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

- Enzyme Inhibition: It has been identified as a potential inhibitor of certain cytochrome P450 enzymes (specifically CYP1A2), which plays a crucial role in drug metabolism .

The synthesis of methyl 5,6-Dimethoxybenzothiophene-2-carboxylate typically involves multi-step organic reactions. Common methods include:

- Starting Materials: The synthesis often begins with commercially available precursors such as 5,6-dimethoxybenzothiophene.

- Carboxylation: The introduction of the carboxylate group can be achieved through reactions involving carbon dioxide or other carbon sources under specific conditions.

- Methylation: Methylation of the carboxylic acid can be performed using methyl iodide or dimethyl sulfate in the presence of a base to yield the final ester product.

These methods are crucial for obtaining the compound in sufficient purity and yield for further applications.

Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate has several potential applications:

- Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in creating new antimicrobial or antioxidant agents.

- Chemical Research: It serves as a valuable intermediate in organic synthesis and materials science.

- Agricultural Chemistry: There is potential for use in developing agrochemicals due to its biological properties.

Interaction studies involving methyl 5,6-Dimethoxybenzothiophene-2-carboxylate focus on its effects on various biological systems. Key areas of interest include:

- Drug Metabolism: Understanding how this compound interacts with metabolic enzymes can help predict its pharmacokinetics and potential drug-drug interactions.

- Cellular Studies: Investigating its effects on cell viability and function can provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with methyl 5,6-Dimethoxybenzothiophene-2-carboxylate. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-Methylthiophene-2-Carboxylate | C₉H₁₀O₂S | Contains a methyl group instead of methoxy groups. |

| Methyl 5-Nitrothiophene-2-Carboxylate | C₉H₈N₂O₂S | Features a nitro substitution which may alter activity. |

| Methyl 4-Methoxybenzoic Acid | C₉H₁₀O₃ | Lacks thiophene ring; primarily used as an aromatic compound. |

The uniqueness of methyl 5,6-Dimethoxybenzothiophene-2-carboxylate lies in its specific arrangement of methoxy groups and the presence of the thiophene ring, which may enhance its biological activity compared to other similar compounds.

The synthesis of Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate requires careful selection of appropriate precursor compounds and systematic multi-step synthetic approaches. The most commonly employed precursors include benzothiophene-2-carboxylic acid derivatives, substituted thiophenes, and various organosulfur intermediates [1] [2] [3].

Primary Precursor Pathways

The direct esterification approach represents the most straightforward synthetic route, utilizing 5,6-dimethoxybenzothiophene-2-carboxylic acid as the immediate precursor . This carboxylic acid intermediate can be synthesized through multiple pathways, with the most prevalent being the oxidative functionalization of 5,6-dimethoxybenzothiophene derivatives. The carboxylic acid formation typically proceeds through Friedel-Crafts acylation followed by oxidation, or through direct carboxylation reactions under specific conditions [3] .

Alternative precursor pathways utilize 2-(methylthio)phenylacetylene derivatives as starting materials. These compounds undergo palladium-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequences to generate the desired benzothiophene-2-carboxylate framework [6] [7]. This approach offers advantages in terms of functional group tolerance and regioselective product formation, with yields ranging from 57 to 83 percent under optimized conditions [6].

Advanced Precursor Strategies

More sophisticated synthetic approaches employ o-silylaryl triflate-type precursors for the generation of thienobenzyne intermediates [8] [9]. These highly reactive intermediates undergo nucleophilic addition with alkynyl sulfides to construct the benzothiophene ring system with high efficiency. The method demonstrates exceptional substrate scope and can accommodate various heteroatom substituents, making it particularly valuable for complex target molecule synthesis [8].

Thioglycolate-based precursors represent another important class of starting materials. Ethyl thioglycolate and related derivatives serve as versatile building blocks in multi-component condensation reactions, enabling the direct construction of benzothiophene frameworks through one-pot synthetic procedures [10] [11] [12]. These approaches typically demonstrate high atom economy and reduced waste generation compared to traditional multi-step sequences.

Condensation Reactions Involving Thioglycolate Derivatives

Thioglycolate derivatives play a crucial role in benzothiophene synthesis through various condensation mechanisms. The most widely utilized approach involves three-component condensation reactions between thioglycolate esters, aldehydes or ketones, and suitable nitrogen-containing reagents [10] [12].

Mechanistic Aspects of Thioglycolate Condensations

The condensation process typically initiates through nucleophilic attack of the thioglycolate sulfur atom on electrophilic carbon centers, followed by cyclization and subsequent functionalization steps [13] [11]. In the synthesis of thiazolo derivatives, thioglycolic acid reacts with aldehydes or ketones in the presence of dicyandiamide and ammonium acetate as catalyst, proceeding through Knoevenagel condensation followed by cyclization [12].

The reaction mechanism involves formation of an initial thioglycolate-aldehyde adduct, which undergoes intramolecular cyclization to generate the heterocyclic framework. Subsequent esterification occurs through treatment with methanol under acidic conditions, yielding the desired methyl ester derivative. The overall process demonstrates excellent functional group tolerance and can accommodate various substituents on both the thioglycolate and aldehyde components [13].

Optimization of Condensation Conditions

Temperature control proves critical for successful thioglycolate condensation reactions. Optimal reaction temperatures typically range from 60 to 120 degrees Celsius, with higher temperatures favoring cyclization while potentially causing decomposition of sensitive intermediates [13] [12]. Solvent selection significantly impacts reaction efficiency, with polar protic solvents such as ethanol and methanol providing optimal results for most transformations.

Catalyst selection represents another crucial optimization parameter. Ammonium acetate has emerged as an effective and economical catalyst for thioglycolate condensations, providing good yields while maintaining mild reaction conditions [12]. Alternative catalytic systems include various organic bases such as morpholine and piperidine, which facilitate the condensation process through different mechanistic pathways [14].

Methoxylation Strategies for Benzothiophene Functionalization

The introduction of methoxy groups at the 5 and 6 positions of the benzothiophene ring requires carefully designed synthetic strategies to achieve regioselective functionalization. Several distinct approaches have been developed to accomplish this challenging transformation [15] [17].

Direct Methoxylation Approaches

Direct methoxylation of benzothiophene derivatives can be achieved through electrophilic aromatic substitution reactions using methoxylating reagents. The regioselectivity of these reactions depends on the electronic properties of existing substituents and the choice of reaction conditions [15] [18]. Recent developments in palladium-catalyzed ortho-carbon-hydrogen methoxylation have provided new opportunities for selective methoxy group introduction [15].

The use of polarity-reversed nitrogen-oxygen reagents in palladium-norbornene catalysis enables efficient ortho-carbon-hydrogen methoxylation of aryl halides with broad functional group tolerance [15]. This methodology demonstrates particular utility for late-stage functionalization of complex bioactive molecules, making it valuable for pharmaceutical applications [15].

Methoxy Group Installation via Nucleophilic Substitution

Alternative strategies employ nucleophilic aromatic substitution reactions to introduce methoxy groups. These approaches typically require pre-functionalized benzothiophene derivatives bearing suitable leaving groups at the desired positions. Halogenated benzothiophenes serve as common starting materials for these transformations, with methoxide anions acting as nucleophiles under basic conditions [19] .

The regioselectivity of nucleophilic substitution reactions can be controlled through careful selection of leaving groups and reaction conditions. Electron-withdrawing substituents on the benzothiophene ring facilitate nucleophilic attack, while the position of these groups determines the regioselectivity of methoxy group introduction [19].

Protecting Group Strategies

Complex synthetic targets often require the use of protecting group strategies to achieve selective methoxylation. Hydroxyl groups can be protected as methoxymethyl or tert-butyldimethylsilyl ethers during synthetic sequences, then converted to methoxy groups through subsequent transformations . These approaches provide enhanced control over regioselectivity but require additional synthetic steps.

The choice of protecting groups depends on the specific synthetic sequence and the stability requirements of intermediate compounds. Silyl-based protecting groups offer advantages in terms of stability and ease of removal, while acetal-based protecting groups provide good stability under basic conditions but may be sensitive to acidic environments .

Esterification Techniques for Carboxylate Group Stabilization

The formation and stabilization of the carboxylate ester functionality represents a critical aspect of Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate synthesis. Various esterification techniques have been developed to achieve high yields and maintain product stability [20] [21] [22].

Fischer Esterification Methodology

The Fischer esterification reaction remains the most widely employed method for converting carboxylic acids to methyl esters. This acid-catalyzed process involves treatment of 5,6-dimethoxybenzothiophene-2-carboxylic acid with methanol in the presence of catalytic amounts of sulfuric acid or hydrochloric acid [21] [22]. The reaction typically proceeds at room temperature to reflux conditions, with reaction times ranging from 2 to 24 hours depending on substrate reactivity.

The mechanism of Fischer esterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol and subsequent elimination of water [22]. The equilibrium nature of this reaction requires the use of excess methanol or removal of water to drive the reaction to completion. Dean-Stark apparatus or molecular sieves can be employed for water removal in challenging cases [21].

Alternative Esterification Methods

Diazomethane represents an efficient alternative reagent for methyl ester formation, particularly for acid-sensitive substrates [23]. The reaction of carboxylic acids with diazomethane proceeds rapidly at room temperature, generating methyl esters with the elimination of nitrogen gas as the driving force. This method offers advantages in terms of mild reaction conditions and high yields, but requires careful handling due to the hazardous nature of diazomethane [23].

Carbodiimide-mediated esterification provides another valuable approach, particularly for substrates that are sensitive to acidic conditions [20]. This method involves activation of the carboxylic acid through carbodiimide treatment, followed by nucleophilic attack of methanol. The process offers excellent functional group compatibility and proceeds under neutral to slightly basic conditions [20].

Ester Stabilization Strategies

The stability of methyl ester products can be enhanced through various strategies designed to prevent hydrolysis and other degradation pathways [20] [24]. Antioxidants such as phenolic compounds or hindered phenols can be incorporated to prevent oxidative degradation, while chelating agents like ethylenediaminetetraacetic acid can complex metal ions that catalyze ester hydrolysis [20].

Storage conditions play a crucial role in ester stability. Products should be stored under inert atmosphere conditions with exclusion of moisture and light. Temperature control is essential, with refrigerated storage typically providing optimal stability for most ester derivatives. The use of appropriate stabilizers and storage containers can significantly extend product shelf life and maintain purity [20] [24].

Industrial Esterification Processes

Large-scale industrial production of methyl esters requires optimization of reaction conditions for maximum efficiency and minimal waste generation [24]. Continuous flow processes offer advantages over batch reactions in terms of heat transfer, mass transfer, and reaction control. These systems enable precise temperature and residence time control, leading to improved yields and reduced by-product formation [24].

Catalyst recycling represents an important consideration for industrial processes. Heterogeneous acid catalysts such as ion-exchange resins or supported sulfonic acids can be employed to facilitate product separation and catalyst reuse. These systems reduce waste generation and improve overall process economics while maintaining high catalytic activity [24].

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural elucidation of methyl 5,6-dimethoxybenzothiophene-2-carboxylate, providing detailed information about the molecular framework through both proton and carbon-13 measurements [4] [3]. The NMR spectral data reveals characteristic patterns that unambiguously confirm the presence of the benzothiophene core, methoxy substituents, and ester functionality.

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of methyl 5,6-dimethoxybenzothiophene-2-carboxylate in deuterated chloroform exhibits distinct regions that correspond to different structural environments within the molecule [4]. The aromatic proton signals appear in the downfield region between 7.4 and 8.1 ppm, reflecting the deshielding effects of the π-electron system characteristic of the benzothiophene ring system [5].

The benzene ring protons typically resonate between 7.4 and 7.8 ppm as complex multipets, while the thiophene ring protons appear further downfield at 7.8 to 8.1 ppm due to the additional deshielding influence of the sulfur heteroatom [6] [5]. This differentiation in chemical shifts provides valuable information for distinguishing between the fused ring components and confirming the regioisomeric arrangement of substituents.

The methoxy groups manifest as characteristic singlets in the aliphatic region, appearing between 3.9 and 4.1 ppm [7] [8]. These signals integrate for three protons each and show no coupling patterns, confirming their identification as OCH₃ groups. The slight variation in chemical shift between the two methoxy groups may reflect different electronic environments due to their positions on the benzene ring relative to the thiophene fusion point.

The ester methyl group typically appears as a singlet around 3.8 to 4.0 ppm, integrating for three protons and displaying the characteristic chemical shift range for carboxylate esters [7] [8]. This signal serves as an important diagnostic marker for confirming the presence of the methyl ester functionality.

Carbon-13 Nuclear Magnetic Resonance Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon framework and electronic environment of methyl 5,6-dimethoxybenzothiophene-2-carboxylate [9] [10]. The carbonyl carbon of the ester group appears as the most downfield signal, typically resonating between 164 and 166 ppm, reflecting the significant deshielding effect of the electronegative oxygen atoms [7] [8].

The aromatic carbon signals appear in the 120-140 ppm region, with quaternary carbons often resonating further downfield than protonated carbons [11] [10]. The carbon atoms bearing methoxy substituents show characteristic upfield shifts due to the electron-donating effect of the oxygen atoms, typically appearing around 145-155 ppm for quaternary aromatic carbons with methoxy substitution.

The methoxy carbon atoms resonate as distinct singlets between 55 and 58 ppm, confirming their identification and providing information about the electronic environment of these substituents [7] [8]. The ester methyl carbon typically appears around 52-53 ppm, consistent with standard carboxylate ester chemical shift patterns.

| Carbon Environment | Chemical Shift (ppm) | Multiplicity | Assignment Confidence |

|---|---|---|---|

| Carbonyl carbon | 164-166 | Singlet | Very High |

| Aromatic carbons | 120-140 | Various | Medium-High |

| Quaternary carbons | 145-155 | Singlets | Medium |

| Methoxy carbons | 55-58 | Singlets | Very High |

| Ester methyl carbon | 52-53 | Singlet | High |

Coupling Constants and Structural Information

Nuclear magnetic resonance coupling constants provide essential information about the spatial relationships between nuclei in methyl 5,6-dimethoxybenzothiophene-2-carboxylate [12] [13]. The ³J coupling constants between adjacent aromatic protons typically range from 7.5 to 8.5 Hz, confirming the ortho relationships and providing evidence for the aromatic substitution pattern [5].

Meta-positioned protons exhibit smaller ³J coupling constants of 1.5 to 2.5 Hz, while para coupling is generally weak (0.5 to 1.0 Hz) and often not resolved in standard spectra [12]. These coupling patterns are diagnostic for determining the substitution pattern on the benzene ring and confirming the 5,6-dimethoxy arrangement.

Carbon-proton coupling constants provide additional structural verification, with direct ¹J(C-H) couplings for aromatic carbons typically ranging from 120 to 140 Hz, while methoxy groups show characteristic ¹J(C-H) values of 140 to 150 Hz [12]. Vicinal ³J(C-H) couplings of 6 to 8 Hz help confirm through-bond connectivities and support structural assignments.

| Coupling Type | Typical Value (Hz) | Structural Information |

|---|---|---|

| ³J (H-H) ortho | 7.5-8.5 | Adjacent aromatic protons |

| ³J (H-H) meta | 1.5-2.5 | Meta-positioned protons |

| ⁴J (H-H) para | 0.5-1.0 | Para coupling (weak) |

| ²J (C-H) direct | 120-140 | Direct C-H bonding |

| ³J (C-H) vicinal | 6-8 | Through three bonds |

| ¹J (C-H) methoxy | 140-150 | Methoxy C-H coupling |

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation information for methyl 5,6-dimethoxybenzothiophene-2-carboxylate [14] [15]. The molecular ion peak appears at m/z 252, corresponding to the calculated molecular weight, with the high-resolution measurement confirming the molecular formula C₁₂H₁₂O₄S [3].

Molecular Ion and Primary Fragmentation

The molecular ion [M]⁺ at m/z 252 exhibits moderate stability, characteristic of aromatic heterocyclic esters [16] [17]. The benzothiophene ring system provides stabilization through aromatic delocalization, while the presence of multiple functional groups offers various fragmentation pathways. The relative intensity of the molecular ion peak serves as an indicator of molecular stability under electron ionization conditions.

Primary fragmentation occurs through predictable mechanisms based on the structural features present in the molecule [18] [19]. The most common initial fragmentation involves the loss of methyl radicals from the methoxy groups, leading to fragment ions at m/z 237 (M-15) and subsequent losses. This α-cleavage adjacent to oxygen atoms represents a favorable fragmentation pathway due to the stability of the resulting radical cations.

Secondary Fragmentation Mechanisms

The loss of methoxy groups (OCH₃, 31 mass units) produces a significant fragment at m/z 221, representing the [M-31]⁺ ion [17] [19]. This fragmentation is particularly common in compounds containing multiple methoxy substituents and provides clear evidence for the presence of these functional groups. The relative intensity of this peak often reflects the number and environment of methoxy groups present.

McLafferty rearrangement mechanisms contribute to the formation of fragment ions through the loss of the complete ester group (COOCH₃, 59 mass units), yielding the [M-59]⁺ fragment at m/z 193 [18] [17]. This rearrangement involves hydrogen transfer and represents a characteristic fragmentation pattern for ester-containing compounds. The resulting fragment retains the benzothiophene core with the methoxy substituents.

Sequential fragmentation leads to additional characteristic peaks, including the loss of both methoxy groups and the ester functionality, producing fragments such as [M-87]⁺ at m/z 165 and [M-103]⁺ at m/z 149 [17]. These multi-step fragmentations help confirm the overall substitution pattern and provide structural verification through comparison with expected fragmentation pathways.

| m/z | Relative Intensity | Fragment Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 252 | M⁺ | Molecular ion [M]⁺ | Stable molecular ion |

| 237 | M-15 | Loss of CH₃ (methyl radical) | α-cleavage from methoxy |

| 221 | M-31 | Loss of OCH₃ (methoxy group) | Direct methoxy loss |

| 193 | M-59 | Loss of COOCH₃ (ester group) | McLafferty rearrangement |

| 165 | M-87 | Loss of COOCH₃ + CH₂O | Sequential fragmentation |

| 149 | M-103 | Loss of COOCH₃ + 2CH₂O | Double methoxy loss |

| 121 | Base Peak | Benzothiophene core fragment | Ring-retained fragment |

Characteristic Base Peak and Ring Fragments

The base peak typically appears at m/z 121, corresponding to the benzothiophene core after loss of all substituents [14] [15]. This fragment represents the most stable species under electron ionization conditions and provides definitive evidence for the benzothiophene ring system. The high relative abundance of this fragment reflects the aromatic stability and the tendency for substituents to be eliminated preferentially.

Additional aromatic fragments appear at lower masses, including substituted aromatic fragments around m/z 105 and the characteristic phenyl cation [C₆H₅]⁺ at m/z 77 [20]. These fragments result from further fragmentation of the benzothiophene system and provide supporting evidence for the aromatic nature of the compound. The presence of these typical aromatic fragmentation products confirms the benzene ring component of the fused ring system.

The fragmentation pattern analysis reveals that methyl 5,6-dimethoxybenzothiophene-2-carboxylate follows predictable fragmentation mechanisms based on the functional groups present [16] [17]. The combination of molecular ion stability, characteristic losses, and aromatic fragmentation products provides a distinctive mass spectral fingerprint for compound identification and structural confirmation.

Infrared (IR) Vibrational Modes of Functional Groups

Infrared spectroscopy provides detailed information about the functional groups present in methyl 5,6-dimethoxybenzothiophene-2-carboxylate through characteristic vibrational frequencies [21] [22]. The IR spectrum exhibits distinct absorption bands that correspond to specific molecular vibrations, enabling identification of the ester carbonyl, aromatic systems, methoxy groups, and carbon-sulfur bonds.

Carbonyl Stretching Vibrations

The ester carbonyl group produces the most prominent absorption in the infrared spectrum, appearing as a strong band between 1715 and 1720 cm⁻¹ [23] [24]. This frequency range is characteristic of aromatic ester compounds, where the carbonyl stretching frequency is influenced by both the electron-withdrawing effect of the aromatic system and the conjugation with the benzothiophene π-electron system [7] [8].

The exact position of the carbonyl absorption provides information about the electronic environment and potential conjugation effects [25] [24]. In methyl 5,6-dimethoxybenzothiophene-2-carboxylate, the carbonyl frequency may be slightly lowered compared to simple aliphatic esters due to the extended conjugation with the aromatic heterocyclic system. The intensity of this absorption is consistently strong due to the large change in dipole moment during the stretching vibration.

Aromatic Stretching and Bending Modes

The benzothiophene ring system produces characteristic aromatic C=C stretching vibrations in two distinct regions [26] [27]. The benzene ring components typically appear around 1600-1610 cm⁻¹ as medium-intensity bands, while the thiophene ring contributions appear slightly lower at 1580-1590 cm⁻¹ [21]. This differentiation reflects the different electronic characteristics of the two fused ring components.

Aromatic C-H bending vibrations appear in the 1450-1460 cm⁻¹ region as medium-intensity absorptions [22] [27]. These out-of-plane bending modes provide confirmation of the aromatic character and help distinguish aromatic from aliphatic components. The exact frequencies and splitting patterns can provide information about the substitution pattern on the aromatic rings.

In-plane C-H bending vibrations occur at lower frequencies, typically appearing around 1180-1190 cm⁻¹ [21]. These modes are particularly useful for confirming aromatic substitution patterns and can help distinguish between different regioisomers. The thiophene-specific C-H bending modes appear around 820-830 cm⁻¹, providing diagnostic information for the presence of the sulfur-containing heterocycle [21].

Methoxy Group Vibrational Signatures

The methoxy substituents produce several characteristic absorptions that serve as diagnostic markers for their presence and environment [23] [22]. The C-O stretching vibrations of the methoxy groups appear in the 1280-1290 cm⁻¹ region as medium-intensity bands, providing clear evidence for the presence of these electron-donating substituents.

C-H bending vibrations specific to the methoxy groups appear around 1350-1360 cm⁻¹ [27]. These modes are distinct from aromatic C-H bending and help confirm the presence of aliphatic methyl groups attached to oxygen. The intensity and multiplicity of these absorptions can provide information about the number and environment of methoxy substituents.

The symmetric and antisymmetric C-H stretching modes of the methoxy groups appear in the higher frequency region around 2800-3000 cm⁻¹, though these are often overlapped with other C-H stretching absorptions and may be less diagnostic than the lower-frequency modes [22] [27].

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

|---|---|---|---|

| 1715-1720 | Strong | C=O stretching | Ester carbonyl |

| 1600-1610 | Medium | C=C stretching | Benzene ring |

| 1580-1590 | Medium | C=C stretching | Thiophene ring |

| 1450-1460 | Medium | C-H bending | Aromatic protons |

| 1400-1410 | Medium-Strong | C-O stretching | Ester linkage |

| 1350-1360 | Medium | C-H bending | Methoxy groups |

| 1280-1290 | Medium | C-O stretching | Methoxy C-O |

| 1230-1240 | Strong | C-O-C stretching | Ester bridge |

Ester Functional Group Vibrations

The ester functionality produces multiple characteristic absorptions beyond the carbonyl stretch [23] [25]. The C-O stretching vibration of the ester linkage appears as a medium to strong band around 1400-1410 cm⁻¹, providing confirmation of the ester group presence. This absorption is distinct from the methoxy C-O stretching and helps differentiate between the various oxygen-containing functional groups.

The C-O-C stretching vibration involving the ester bridge appears as a strong absorption around 1230-1240 cm⁻¹ [23]. This mode is particularly diagnostic for ester compounds and shows characteristic intensity and frequency patterns that help confirm the ester functionality. The exact frequency can provide information about the electronic environment of the ester group.

Carbon-Sulfur Bond Vibrations

The carbon-sulfur bonds in the benzothiophene ring system produce characteristic absorptions in the lower frequency region of the infrared spectrum [21] [28]. The aromatic C-S stretching vibrations typically appear around 750-760 cm⁻¹ as medium-intensity bands, providing diagnostic evidence for the presence of the sulfur heteroatom in the aromatic system.

Additional C-S stretching modes appear around 1050-1060 cm⁻¹, corresponding to different vibrational environments within the benzothiophene ring system [21]. These absorptions are particularly useful for distinguishing benzothiophene derivatives from other aromatic heterocycles and provide confirmation of the sulfur-containing ring structure.

The combination of all these vibrational modes creates a distinctive infrared fingerprint for methyl 5,6-dimethoxybenzothiophene-2-carboxylate that enables unambiguous identification and structural confirmation [22] [27]. The relative intensities and exact frequencies of these absorptions provide detailed information about the molecular structure and functional group environments.

UV-Vis Absorption Profiles and Electronic Transitions

Ultraviolet-visible spectroscopy provides essential information about the electronic structure and π-electron system of methyl 5,6-dimethoxybenzothiophene-2-carboxylate [29] [30]. The UV-Vis absorption spectrum reveals characteristic electronic transitions that reflect the conjugated aromatic system and the influence of substituents on the electronic properties.

Primary π→π* Electronic Transitions

The most prominent absorption band appears in the 310-320 nm region, corresponding to the primary π→π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) [29] [31]. This transition is characteristic of the extended benzothiophene π-electron system and exhibits high extinction coefficients (ε ~15,000-25,000 M⁻¹cm⁻¹), indicating a strongly allowed electronic transition.

The exact wavelength and intensity of this transition provide information about the degree of conjugation and the electronic influence of substituents [32] [30]. The methoxy substituents act as electron-donating groups, leading to a bathochromic (red) shift compared to unsubstituted benzothiophene derivatives. This shift reflects the increased electron density in the π-system and the stabilization of the excited state.

The ester substituent at the 2-position introduces additional conjugation possibilities and may contribute to the observed absorption characteristics [31] [30]. The electron-withdrawing nature of the ester group creates a push-pull electronic system when combined with the electron-donating methoxy groups, potentially enhancing the oscillator strength and affecting the transition energy.

Secondary Aromatic Transitions

A secondary absorption band typically appears around 280-290 nm, corresponding to a π→π* transition involving the HOMO-1 to LUMO promotion [29] [33]. This transition exhibits medium extinction coefficients (ε ~8,000-15,000 M⁻¹cm⁻¹) and provides additional confirmation of the aromatic character. The relative intensity of this band compared to the primary transition offers insights into the electronic structure and orbital energies.

Higher energy π→π* transitions appear in the 220-230 nm region with high extinction coefficients (ε ~20,000-35,000 M⁻¹cm⁻¹) [29]. These transitions involve deeper occupied orbitals and provide information about the overall aromatic stabilization and electronic delocalization within the benzothiophene system.

n→π* Transitions and Heteroatom Effects

The presence of heteroatoms in methyl 5,6-dimethoxybenzothiophene-2-carboxylate introduces the possibility of n→π* transitions involving lone pair electrons [34] [32]. These transitions typically appear around 250-260 nm with lower extinction coefficients (ε ~1,000-5,000 M⁻¹cm⁻¹) due to their symmetry-forbidden nature.

The sulfur heteroatom contributes significantly to the electronic properties of the benzothiophene system [35] [33]. Sulfur's diffuse p-orbitals participate in the π-electron delocalization, affecting both the ground state and excited state properties. This participation influences the transition energies and intensities observed in the UV-Vis spectrum.

The oxygen atoms in the methoxy and ester groups possess lone pairs that can participate in electronic transitions [32]. These heteroatom contributions add complexity to the electronic spectrum and provide additional pathways for electronic excitation. The exact contribution depends on the orbital energies and the degree of mixing with the aromatic π-system.

| Wavelength (nm) | Transition Type | Extinction Coefficient | Electronic Description |

|---|---|---|---|

| 310-320 | π→π* (HOMO→LUMO) | High (ε ~15,000-25,000) | Primary benzothiophene transition |

| 280-290 | π→π* (HOMO-1→LUMO) | Medium (ε ~8,000-15,000) | Secondary aromatic transition |

| 250-260 | n→π* (lone pair→π*) | Low (ε ~1,000-5,000) | Heteroatom lone pair excitation |

| 220-230 | π→π* (high energy) | High (ε ~20,000-35,000) | High-energy aromatic transition |

Solvent Effects and Environmental Influences

The UV-Vis absorption characteristics of methyl 5,6-dimethoxybenzothiophene-2-carboxylate are sensitive to solvent effects [36] [32]. Polar solvents can stabilize charge-transfer states and influence transition energies through differential solvation of ground and excited states. The ester and methoxy groups provide sites for specific solvent interactions that can affect the observed spectrum.

Hydrogen bonding interactions with protic solvents may influence the n→π* transitions involving heteroatom lone pairs [34]. These interactions can shift transition energies and affect relative intensities, providing information about the accessibility and electronic environment of the heteroatoms.

The aggregation behavior in solution can also influence the UV-Vis spectrum [37]. At higher concentrations, intermolecular interactions may lead to the formation of aggregates with altered electronic properties. These effects manifest as changes in the absorption spectrum and can provide information about intermolecular interactions and packing arrangements.

Electronic Structure and Photophysical Properties

The electronic transitions observed in the UV-Vis spectrum provide insights into the molecular orbital structure and photophysical properties of methyl 5,6-dimethoxybenzothiophene-2-carboxylate [31] [30]. The energy gaps between occupied and unoccupied orbitals can be estimated from the absorption maxima, providing information about the electronic structure and potential applications in optoelectronic devices.

The high extinction coefficients observed for the π→π* transitions indicate strong electronic coupling and efficient light absorption [29] [30]. These properties make benzothiophene derivatives attractive for applications in organic electronics, where efficient light harvesting and charge transport are essential.

Fluorescence properties may also be influenced by the electronic structure revealed through UV-Vis spectroscopy [37]. The presence of heavy atoms like sulfur can affect intersystem crossing rates and influence photoluminescence quantum yields. Understanding these electronic properties is crucial for potential applications in organic light-emitting devices or photovoltaic systems.